molecular formula C5H9NO2 B1205071 cis-3-Aminocyclobutanecarboxylic acid CAS No. 74316-27-1

cis-3-Aminocyclobutanecarboxylic acid

Cat. No. B1205071
CAS RN: 74316-27-1
M. Wt: 115.13 g/mol
InChI Key: YRGRLZXBOJQQDP-UHFFFAOYSA-N
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Description

Cis-3-Aminocyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H9NO2 . It is a type of amino acid, which are the building blocks of proteins and play a crucial role in biological processes .


Synthesis Analysis

The synthesis of cis-3-Aminocyclobutanecarboxylic acid has been developed starting from 1,1-cyclobutanedicarboxylic acid . The stereochemistry of the title compounds was established by nuclear Overhauser effect spectroscopy experiments .


Molecular Structure Analysis

The molecular structure of cis-3-Aminocyclobutanecarboxylic acid is determined by its molecular formula C5H9NO2 . Further analysis of its structure would require more specific data or computational chemistry techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-3-Aminocyclobutanecarboxylic acid are not well-documented in the available literature . As a carboxylic acid, it is expected to exhibit properties such as acidity and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis of Bioactive Compounds

cis-3-Aminocyclobutanecarboxylic acid: is utilized in the synthesis of bioactive compounds due to its conformational rigidity and unique spatial arrangement. This compound serves as a building block in the creation of molecules with potential therapeutic effects, including antifungal agents .

Advanced Material Science

In material science, cis-3-Aminocyclobutanecarboxylic acid derivatives are explored for their properties as monomers in polymer synthesis. They contribute to the development of thermally recyclable or degradable materials, offering an eco-friendly alternative to traditional polymers .

Pharmaceutical Research

The compound’s constrained cyclic structure makes it a candidate for pharmaceutical research, where it’s investigated for its role in drug design and synthesis. Its incorporation into larger molecules can lead to drugs with improved pharmacokinetic properties .

Catalysis

cis-3-Aminocyclobutanecarboxylic acid: and its derivatives are studied for their use as ligands in catalysis. They can influence the stereochemistry of reactions, making them valuable for producing enantiomerically pure substances .

Biomedical Applications

This compound is also significant in biomedical applications, particularly in the design of peptide mimetics. It can mimic the structure of peptides and thereby modulate biological processes or interactions .

Chemical Synthesis

In chemical synthesis, cis-3-Aminocyclobutanecarboxylic acid is a versatile intermediate. It can be used to introduce aminocyclobutane moieties into complex molecules, which is crucial for the synthesis of various organic compounds .

Computational Chemistry

The compound’s unique structure makes it an interesting subject for computational chemistry studies. Researchers use it to model and predict the behavior of similar cyclic compounds in various chemical environments .

Nanotechnology

Lastly, in the field of nanotechnology, cis-3-Aminocyclobutanecarboxylic acid derivatives are being researched for their potential use in creating new types of nanomaterials with specific desired properties .

Safety And Hazards

The safety and hazards associated with cis-3-Aminocyclobutanecarboxylic acid are not well-documented in the available literature . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on cis-3-Aminocyclobutanecarboxylic acid are not well-documented in the available literature. Given its role as an amino acid, it may have potential applications in biochemistry, medicine, and drug design .

properties

IUPAC Name

3-aminocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGRLZXBOJQQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995838
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Aminocyclobutanecarboxylic acid

CAS RN

160191-58-2, 74316-27-1
Record name 3-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160191-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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